molecular formula C13H6F8N2O B569163 4-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]benzene-1,2-dicarbonitrile CAS No. 121068-03-9

4-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]benzene-1,2-dicarbonitrile

Cat. No. B569163
CAS RN: 121068-03-9
M. Wt: 358.191
InChI Key: REFYBJOBGWSSOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the reversible addition–fragmentation chain transfer (RAFT) polymerization of 2,2,3,3,4,4,5,5-octafluoropentyl acrylate (OFPA) in the presence of different concentrations of S,S-dibenzyl carbonotrithioate as chain transfer agent (CTA) was investigated .

Scientific Research Applications

Fluorous Chemistry and Materials Science

Fluorous compounds exhibit unique properties due to their high fluorine content. Researchers have explored the use of 4-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]benzene-1,2-dicarbonitrile as a building block for designing novel materials. Its fluorous nature allows it to participate in specific interactions, making it valuable for surface modification, coatings, and self-assembling materials .

Surface Modification of Carbon Nanotubes

Researchers have investigated using 4-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]benzene-1,2-dicarbonitrile for surface modification of multi-walled carbon nanotubes (MWCNTs). The modified MWCNTs form highly conductive composites, which have applications in electronics, sensors, and energy storage .

Polymerization and Copolymerization

The compound has been studied in controlled radical polymerization methods, such as reversible addition–fragmentation chain transfer (RAFT) polymerization. Copolymers of 4-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]benzene-1,2-dicarbonitrile with other monomers can yield amphiphilic copolymers. These amphiphilic polymers find use as emulsifiers, rheology modifiers, and potentially in drug delivery systems .

Research Chemicals and Synthesis Intermediates

The compound serves as a valuable research chemical and synthesis intermediate. Its unique structure and properties make it an interesting target for further investigation and functionalization .

properties

IUPAC Name

4-(2,2,3,3,4,4,5,5-octafluoropentoxy)benzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F8N2O/c14-10(15)12(18,19)13(20,21)11(16,17)6-24-9-2-1-7(4-22)8(3-9)5-23/h1-3,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFYBJOBGWSSOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(C(C(C(F)F)(F)F)(F)F)(F)F)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660146
Record name 4-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]benzene-1,2-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]benzene-1,2-dicarbonitrile

CAS RN

121068-03-9
Record name 4-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]benzene-1,2-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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